molecular formula C15H22N2S B12005963 1-Cyclohexyl-3-(1-phenylethyl)thiourea

1-Cyclohexyl-3-(1-phenylethyl)thiourea

Cat. No.: B12005963
M. Wt: 262.4 g/mol
InChI Key: HENUXILFJOCRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(1-phenylethyl)thiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-(1-phenylethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of amines with isothiocyanates. For instance, the reaction of cyclohexylamine with 1-phenylethyl isothiocyanate in an organic solvent under mild conditions can yield the desired thiourea derivative . Another method involves the reaction of amines with phenyl chlorothionoformate in water, which offers a green and efficient route to symmetrical thioureas .

Industrial Production Methods

Industrial production of thioureas often involves the use of carbon disulfide and amines under high-temperature conditions or in the presence of catalysts. This method allows for the large-scale synthesis of various thiourea derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(1-phenylethyl)thiourea undergoes several types of chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of thioureas can lead to the formation of corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfinyl or sulfonyl derivatives, while reduction can produce the corresponding amines .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1-phenylethyl)thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The sulfur atom in the thiourea group can participate in hydrogen bonding, which is crucial for its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-3-(1-phenylethyl)thiourea is unique due to its specific combination of cyclohexyl and phenylethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications .

Properties

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

IUPAC Name

1-cyclohexyl-3-(1-phenylethyl)thiourea

InChI

InChI=1S/C15H22N2S/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H2,16,17,18)

InChI Key

HENUXILFJOCRKP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NC2CCCCC2

solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.